molecular formula C19H26N2O4S B10796199 N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide

N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide

Cat. No.: B10796199
M. Wt: 378.5 g/mol
InChI Key: DLHWHOZXEPXGDY-UHFFFAOYSA-N
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Description

N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom, and a carboxamide group attached to a phenyl ring substituted with a dibutylsulfamoyl group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide typically involves the following steps:

    Formation of Furan-2-Carboxylic Acid Chloride: Furan-2-carboxylic acid is reacted with thionyl chloride (SOCl₂) to form furan-2-carboxylic acid chloride.

    Amidation Reaction: The furan-2-carboxylic acid chloride is then reacted with 4-(dibutylsulfamoyl)aniline in the presence of a base such as triethylamine (Et₃N) to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

    N-(4-bromophenyl)furan-2-carboxamide: Similar structure with a bromine atom instead of the dibutylsulfamoyl group.

    N-(4-methoxyphenyl)furan-2-carboxamide: Contains a methoxy group on the phenyl ring.

    N-(4-chlorophenyl)furan-2-carboxamide: Contains a chlorine atom on the phenyl ring.

Comparison: N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide is unique due to the presence of the dibutylsulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the sulfonamide group can form hydrogen bonds with biological molecules, influencing its activity and specificity.

Properties

IUPAC Name

N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-3-5-13-21(14-6-4-2)26(23,24)17-11-9-16(10-12-17)20-19(22)18-8-7-15-25-18/h7-12,15H,3-6,13-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHWHOZXEPXGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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